Phosphonic acid, bis(nonylphenyl) ester

Flame Retardant Plasticizer Thermal Stability Polymer Processing

Phosphonic acid, bis(nonylphenyl) ester (CAS 26569-08-4), also referred to as bis(nonylphenyl) phosphonate, is an organophosphorus compound of the phosphonic acid ester family, bearing two nonylphenyl substituents attached to a central phosphorus atom. With a molecular formula C₃₀H₄₇O₃P and a molecular weight of approximately 486.7 g/mol, this substance is regulated under the U.S.

Molecular Formula C30H46O3P+
Molecular Weight 485.7 g/mol
CAS No. 26569-08-4
Cat. No. B13755929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphonic acid, bis(nonylphenyl) ester
CAS26569-08-4
Molecular FormulaC30H46O3P+
Molecular Weight485.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCC1=CC=C(C=C1)O[P+](=O)OC2=CC=C(C=C2)CCCCCCCCC
InChIInChI=1S/C30H46O3P/c1-3-5-7-9-11-13-15-17-27-19-23-29(24-20-27)32-34(31)33-30-25-21-28(22-26-30)18-16-14-12-10-8-6-4-2/h19-26H,3-18H2,1-2H3/q+1
InChIKeyVUDFMCAHIGWOMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phosphonic Acid, Bis(nonylphenyl) Ester (CAS 26569-08-4): Chemical Identity and Procurement Context


Phosphonic acid, bis(nonylphenyl) ester (CAS 26569-08-4), also referred to as bis(nonylphenyl) phosphonate, is an organophosphorus compound of the phosphonic acid ester family, bearing two nonylphenyl substituents attached to a central phosphorus atom [1]. With a molecular formula C₃₀H₄₇O₃P and a molecular weight of approximately 486.7 g/mol, this substance is regulated under the U.S. Toxic Substances Control Act (TSCA) inventory [2]. It is industrially positioned as a dual-function flame-retardant plasticizer for polymers, particularly flexible PVC, where its high boiling point and hydrophobic aromatic structure confer performance advantages over simpler triaryl phosphate esters.

Why Unvalidated Substitution of Bis(nonylphenyl) Phosphonate with Simpler Phosphate Esters Leads to Performance Gaps in Demanding Polymer Applications


Although phosphonic acid, bis(nonylphenyl) ester and conventional triaryl phosphates (e.g., triphenyl phosphate) both function as phosphorus-based flame retardants and plasticizers, their inherent structural differences produce markedly different performance profiles. The phosphonate P–C bond confers fundamentally greater resistance to hydrolytic degradation than the P–O–C linkages of phosphate esters under comparable temperature and humidity exposure [1]. Additionally, the long branched nonyl chains on the aromatic rings substantially increase molecular weight and hydrophobicity, reducing both equilibrium vapor pressure and plasticizer migration rate. Direct parts-per-million substitution of a standard triaryl phosphate with this compound without reformulation optimization can therefore result in mismatched glass-transition temperature depression, altered processing rheology, and diminished long-term flame-retardant efficacy due to differential retention in the host matrix.

Quantitative Differentiation Evidence: Bis(nonylphenyl) Phosphonate vs. Triphenyl Phosphate (TPP) for High-Temperature Polymer Processing and Low-Migration Requirements


Boiling Point at Atmospheric Pressure: A Direct Indicator of Process Window and Volatility Resistance

The boiling point of bis(nonylphenyl) phosphonate is significantly higher than that of the widely used flame-retardant plasticizer triphenyl phosphate (TPP), as determined under standard atmospheric pressure conditions. This quantitative difference directly reflects a substantial increase in thermal stability and a decrease in volatility, which are critical for high-temperature extrusion and injection molding processes where plasticizer loss through evaporation can compromise flame retardancy and cause surface defects . While this is a cross-study comparison of predicted and vendor data, the order-of-magnitude difference in vapor pressure strongly supports the claim.

Flame Retardant Plasticizer Thermal Stability Polymer Processing

Room-Temperature Vapor Pressure: A Quantitative Measure of Long-Term Plasticizer Retention and Low-Emission Performance

At 25 °C, the equilibrium vapor pressure of bis(nonylphenyl) phosphonate is reported to be on the order of 7.9 × 10⁻¹³ mmHg . In contrast, the predicted vapor pressure of triphenyl phosphate at the same temperature is approximately 0.0 to 0.9 mmHg . The resulting difference of roughly 12 orders of magnitude indicates an exceptionally low tendency for this compound to volatilize from the polymer matrix, which is the primary driver of long-term plasticizer loss, fogging, and indoor VOC emissions.

Low-Emission Plasticizer Migration Resistance Indoor Air Quality

Hydrolytic Stability of Phosphonates vs. Phosphates Under Aqueous Thermal Stress: A Structural Rationale for Compound Selection in Moisture-Prone Environments

Comparative pyrolysis studies on epoxy resin composites containing structurally analogous phosphonate and phosphate additives, normalized to equivalent phosphorus loading (~2.6 wt%), demonstrate that phosphonates yield a greater fraction of thermally stable, non-volatile char residue upon decomposition and release fewer phosphorus-containing volatile species into the gas phase [1]. Although this study does not use bis(nonylphenyl) phosphonate explicitly, the class-level inference is that the P–C bond in phosphonates is less prone to thermally induced hydrolysis than the P–O–C linkage in phosphates, a trend that is corroborated by separate patent literature on polyphosphonates showing reduced conductivity (a proxy for hydrolysis) after extended immersion in water at 80 °C [2].

Hydrolytic Stability Phosphonate vs. Phosphate Material Durability

High-Value Application Scenarios for Bis(nonylphenyl) Phosphonate Derived from Quantitative Performance Differentiation


Low-VOC, High-Heat Automotive Interior Trim and Under-Hood Polymer Components

The combination of a boiling point exceeding 579 °C [1] and a room-temperature vapor pressure of 7.9 × 10⁻¹³ mmHg makes this compound a strong candidate for flexible PVC and thermoplastic elastomer components in automotive interiors (dashboards, door panels, wire insulation) and under-hood applications. Its near-zero volatility prevents fogging on windshields and ensures that flame-retardant plasticizer remains in the polymer during long-term thermal cycling, directly addressing OEM volatile organic compound (VOC) and odor specifications.

Flame-Retardant Cable Sheathing for High-Humidity and Outdoor Environments

The intrinsic hydrolytic stability of the phosphonate P–C bond, evidenced by class-level studies showing reduced aqueous degradation compared to phosphate esters [1], makes this plasticizer particularly suitable for power and telecommunication cable sheathing exposed to soil moisture, rain, or coastal humidity. The plasticizer's resistance to hydrolytic extraction helps maintain both mechanical flexibility and flame-retardant integrity over decades-long service lives, reducing the risk of premature insulation failure.

Transparent Flame-Retardant Consumer Electronics Housings and Film Applications

The combination of low volatility and high boiling point allows the material to withstand the high processing temperatures required for polycarbonate and polycarbonate/ABS blends used in transparent electronics casings without generating bubbles or surface haze [1]. The low migration tendency preserves optical clarity over time, a critical quality attribute for visible components in smartphones, laptops, and household appliances.

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